MRT-92 HCl salt
CAS No.: 1428307-52-1
Cat. No.: VC0536342
Molecular Formula: C33H35ClN4O5
Molecular Weight: 603.12
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1428307-52-1 |
|---|---|
| Molecular Formula | C33H35ClN4O5 |
| Molecular Weight | 603.12 |
| IUPAC Name | 3,4,5-trimethoxy-N-(N-(4-methyl-3-(4-phenethylbenzamido)phenyl)carbamimidoyl)benzamide hydrochloride |
| Standard InChI | InChI=1S/C33H34N4O5.ClH/c1-21-10-17-26(35-33(34)37-32(39)25-18-28(40-2)30(42-4)29(19-25)41-3)20-27(21)36-31(38)24-15-13-23(14-16-24)12-11-22-8-6-5-7-9-22;/h5-10,13-20H,11-12H2,1-4H3,(H,36,38)(H3,34,35,37,39);1H |
| Standard InChI Key | HZKNRYIBMQZAOK-UHFFFAOYSA-N |
| SMILES | O=C(NC(NC1=CC=C(C)C(NC(C2=CC=C(CCC3=CC=CC=C3)C=C2)=O)=C1)=N)C4=CC(OC)=C(OC)C(OC)=C4.[H]Cl |
| Appearance | Solid powder |
Introduction
Chemical Identity and Properties
MRT-92 HCl salt is a selective antagonist of the Smoothened receptor with remarkable potency in the subnanomolar range. This compound is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 1428307-52-1 |
| Molecular Formula | C33H35ClN4O5 |
| Molecular Weight | 603.12 g/mol |
| Base Compound Weight | 566.3 Da |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 4 |
| Rotatable Bonds | 10 |
| Physical Appearance | Solid at room temperature |
The molecular structure features multiple aromatic rings and functional groups that contribute to its high binding affinity to the Smoothened receptor . The hydrochloride salt form enhances its stability and solubility characteristics compared to the free base, which is important for experimental applications .
Mechanism of Action
MRT-92 HCl salt functions as a potent antagonist of the Smoothened receptor, which is a G protein-coupled receptor and a critical mediator in the Hedgehog signaling pathway. The compound's primary mode of action involves:
-
Binding to a long and narrow cavity in the 7-transmembrane (7TM) domain of the Smoothened receptor
-
Preventing conformational changes necessary for Smoothened activation
-
Blocking downstream signal transduction even when upstream inhibition by Patched is absent
This mechanism effectively disrupts the Hedgehog signaling cascade, which plays crucial roles in embryonic development, tissue regeneration, and cancer pathogenesis. By targeting Smoothened, MRT-92 HCl salt provides researchers with a powerful tool to investigate this important signaling pathway.
Pharmacological Activities
The exceptional potency of MRT-92 HCl salt has been demonstrated in multiple experimental systems:
| Activity | Value | Experimental System |
|---|---|---|
| Smoothened Antagonism (IC50) | 0.4 nM | Cell-based Hedgehog pathway assays |
| Inhibition of Cerebellar Granule Cell Proliferation | Subnanomolar efficacy | Rodent cerebellar cells with Hedgehog pathway activation |
MRT-92 displays consistent subnanomolar antagonist activity against Smoothened across different experimental models. It effectively inhibits rodent cerebellar granule cell proliferation induced by Hedgehog pathway activation, whether through pharmacologic means or genetic manipulation . This consistency across biological systems highlights the compound's robust activity against its target.
The exceptional potency (IC50 = 0.4 nM) makes it particularly valuable for research applications requiring complete blockade of Smoothened activity . Its specificity for the Smoothened receptor also helps minimize off-target effects that could complicate the interpretation of experimental results.
| Form | Storage Condition | Stability Period |
|---|---|---|
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In solvent | -80°C | 6 months |
| In solvent | -20°C | 1 month |
Solubility and Solution Preparation
MRT-92 HCl salt can be dissolved in various solvents, with dimethyl sulfoxide (DMSO) being the primary choice for preparing stock solutions . Alternative solvents include water, ethanol, and dimethylformamide (DMF). When preparing solutions, it is recommended to start with a small amount of compound to determine optimal solubility conditions.
In Vivo Formulation Options
For in vivo applications, several formulation options have been used successfully:
-
DMSO : Tween 80 : Saline (10:5:85)
-
DMSO : PEG300 : Tween 80 : Saline (10:40:5:45)
These formulations help overcome solubility challenges while maintaining the compound's bioactivity. Proper preparation of these formulations is critical for ensuring reproducible results in animal studies.
Research Applications
As a highly potent and selective Smoothened inhibitor, MRT-92 HCl salt has numerous applications in both basic and translational research:
-
Elucidation of Hedgehog pathway signaling mechanisms and the specific role of Smoothened
-
Investigation of cancer cell lines and tumor models dependent on Hedgehog signaling
-
Study of developmental processes regulated by the Hedgehog pathway
-
Structure-activity relationship studies to inform drug development targeting Smoothened
-
Comparative analysis with other Smoothened inhibitors to understand binding site characteristics
The compound's exceptional potency makes it particularly valuable for experiments requiring complete blockade of Smoothened activity . This allows researchers to distinguish between Smoothened-dependent and Smoothened-independent effects in complex biological systems.
| Quantity | Price Range (EUR) | Representative Supplier |
|---|---|---|
| 25 mg | ~1,872 | CymitQuimica |
| 50 mg | ~2,452 | CymitQuimica |
| 100 mg | ~3,230-3,859 | CymitQuimica, Tebubio |
This pricing information is representative as of recent market surveys . Researchers should consult current supplier catalogs for the most up-to-date information and potential volume discounts.
Comparison with Other Smoothened Inhibitors
Several Smoothened inhibitors have been developed for research and clinical applications. Understanding how MRT-92 HCl salt compares to these compounds is important for selecting the appropriate tool for specific research questions:
| Inhibitor | Approximate IC50 | Key Features | Development Status |
|---|---|---|---|
| MRT-92 | 0.4 nM | Highly potent and selective | Research tool |
| Vismodegib | ~3 nM | First FDA-approved Smoothened inhibitor | Clinical use (approved for basal cell carcinoma) |
| Sonidegib | ~2 nM | Second FDA-approved Smoothened inhibitor | Clinical use (approved for basal cell carcinoma) |
| Cyclopamine | ~300 nM | Natural product, less potent | Research tool |
MRT-92's subnanomolar potency distinguishes it from other available inhibitors, making it particularly valuable for research applications requiring high sensitivity and specificity .
Future Research Directions
Future research involving MRT-92 HCl salt may explore several promising directions:
-
Structural optimization to improve pharmacokinetic properties while maintaining potency
-
Development of clinical candidates based on the MRT-92 scaffold
-
Combination studies with other cancer therapeutics to assess potential synergistic effects
-
Investigation of resistance mechanisms to Smoothened inhibitors
-
Exploration of tissue-specific effects of Smoothened inhibition
-
Development of novel formulations to enhance bioavailability
These research avenues could expand our understanding of Hedgehog pathway biology and potentially lead to new therapeutic strategies for Hedgehog-dependent diseases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume